molecular formula C19H19BrN2O2 B14147708 7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 313683-82-8

7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B14147708
CAS No.: 313683-82-8
M. Wt: 387.3 g/mol
InChI Key: MWKPFBTYJOSXQR-UHFFFAOYSA-N
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Description

7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-5-bromobenzophenone with isobutyryl chloride under basic conditions to form the intermediate product. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the final benzodiazepine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its psychoactive properties. This interaction modulates the activity of neurotransmitters, resulting in its anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-bromo-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other benzodiazepines

Properties

CAS No.

313683-82-8

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

7-bromo-4-(2-methylpropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C19H19BrN2O2/c1-12(2)19(24)22-11-17(23)21-16-9-8-14(20)10-15(16)18(22)13-6-4-3-5-7-13/h3-10,12,18H,11H2,1-2H3,(H,21,23)

InChI Key

MWKPFBTYJOSXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br

Origin of Product

United States

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